3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide
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Description
3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-azepanylsulfonyl)-N-isopropylbenzamide is 324.15076381 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide is SIRT2 , a member of the sirtuin family of proteins . Sirtuins are a family of proteins regarded as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes (HDACs) that play crucial roles in many signaling pathways .
Mode of Action
3-(1-azepanylsulfonyl)-N-isopropylbenzamide acts as a potent and selective inhibitor of SIRT2 . It interacts with SIRT2, inhibiting its activity in a dose-dependent manner . This interaction results in changes to the regulatory effects that SIRT2 exerts on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity .
Biochemical Pathways
The inhibition of SIRT2 by 3-(1-azepanylsulfonyl)-N-isopropylbenzamide affects various biochemical pathways. Sirtuins, including SIRT2, bind to many proteins in various subcellular localizations, thus exerting regulatory effects on many biological processes . .
Pharmacokinetics
One source mentions that a similar compound showed brain permeability but little metabolic stability
Result of Action
The inhibition of SIRT2 by 3-(1-azepanylsulfonyl)-N-isopropylbenzamide can lead to various molecular and cellular effects. For instance, it has been suggested that small-molecule SIRT2 inhibitors can shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in transgenic mouse models .
Action Environment
It is known that multiple factors, such as tissue type, species, age, and the cellular localization of the sirtuins, may regulate their role in the development of diseases . These factors could potentially also influence the action of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide.
Biochemical Analysis
Biochemical Properties
3-(1-azepanylsulfonyl)-N-isopropylbenzamide is known to interact with a variety of enzymes, proteins, and other biomolecules . It has been identified as a selective inhibitor of Sirtuin 2 (SIRT2), a protein that plays a crucial role in many signaling pathways . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide on cells are primarily related to its inhibitory action on SIRT2 . This can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to down-regulate cholesterol biosynthesis genes in primary striatal neurons .
Molecular Mechanism
The molecular mechanism of action of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide involves binding interactions with SIRT2, leading to enzyme inhibition . This interaction can result in changes in gene expression, as SIRT2 is known to play a role in gene silencing, DNA repair, and chromosomal stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide can vary with different dosages in animal models .
Metabolic Pathways
It is known to interact with SIRT2, which plays a role in various metabolic processes .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)17-16(19)14-8-7-9-15(12-14)22(20,21)18-10-5-3-4-6-11-18/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDTRUHCMLPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.